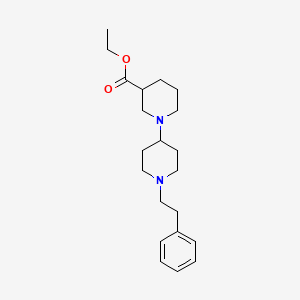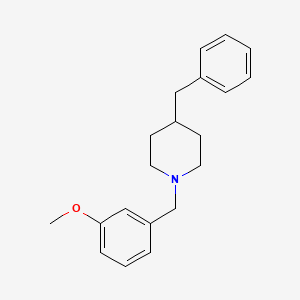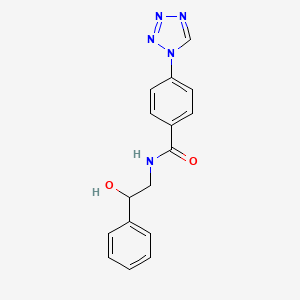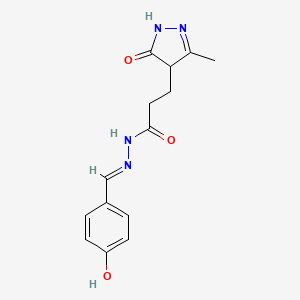![molecular formula C16H16N4OS2 B6073502 2-[(4-methyl-2-quinolinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B6073502.png)
2-[(4-methyl-2-quinolinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-methyl-2-quinolinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MQPA, and it has been shown to have a wide range of biochemical and physiological effects. The purpose of
作用機序
The mechanism of action of MQPA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, MQPA has been shown to inhibit the activity of the enzyme matrix metalloproteinase-2 (MMP-2), which is involved in the breakdown of the extracellular matrix and the invasion of cancer cells into surrounding tissues.
Biochemical and Physiological Effects
MQPA has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, MQPA has also been shown to have anti-inflammatory and anti-oxidant properties. It has also been studied for its potential applications in the treatment of cardiovascular disease, as it has been shown to have a protective effect on the heart and blood vessels.
実験室実験の利点と制限
One of the main advantages of using MQPA in lab experiments is that it is a well-characterized compound that has been extensively studied. This means that researchers can rely on the existing literature to guide their experiments and interpret their results. However, one limitation of using MQPA is that it is a relatively complex compound that can be difficult to synthesize and purify. This can make it challenging for researchers to obtain pure samples of MQPA for their experiments.
将来の方向性
There are many potential future directions for research on MQPA. One area of focus could be on the development of new cancer drugs based on the structure of MQPA. Researchers could also investigate the potential applications of MQPA in the treatment of other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, researchers could explore the mechanism of action of MQPA in more detail, with the goal of identifying new targets for drug development.
合成法
MQPA can be synthesized through a multi-step process that involves the reaction of 4-methyl-2-quinolinethiol with 5-methyl-1,3,4-thiadiazol-2-amine, followed by the addition of propanoyl chloride. The resulting product is then purified through a series of chromatography steps to obtain pure MQPA.
科学的研究の応用
MQPA has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the development of new drugs for the treatment of cancer. MQPA has been shown to have significant anti-cancer activity, and it has been studied as a potential lead compound for the development of new cancer drugs.
特性
IUPAC Name |
2-(4-methylquinolin-2-yl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c1-9-8-14(17-13-7-5-4-6-12(9)13)22-10(2)15(21)18-16-20-19-11(3)23-16/h4-8,10H,1-3H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGIGEXWEWOOSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SC(C)C(=O)NC3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-4-pentenamide](/img/structure/B6073427.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6073441.png)
![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B6073442.png)

![1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol](/img/structure/B6073452.png)
![N-allyl-3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinecarboxamide](/img/structure/B6073461.png)
![ethyl 1-methyl-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6073468.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-propylurea](/img/structure/B6073478.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-N-(2-phenylethyl)-2-pyridinamine](/img/structure/B6073490.png)



